molecular formula C19H18N2O5 B12924417 1,3-Bis(4-ethoxyphenyl)imidazolidine-2,4,5-trione CAS No. 62688-98-6

1,3-Bis(4-ethoxyphenyl)imidazolidine-2,4,5-trione

Cat. No.: B12924417
CAS No.: 62688-98-6
M. Wt: 354.4 g/mol
InChI Key: HGOPOPDRNNUBEW-UHFFFAOYSA-N
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Description

1,3-Bis(4-ethoxyphenyl)imidazolidine-2,4,5-trione: is a chemical compound belonging to the class of imidazolidine-2,4,5-triones. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of an imidazolidine ring substituted with two 4-ethoxyphenyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Bis(4-ethoxyphenyl)imidazolidine-2,4,5-trione typically involves the reaction of 4-ethoxybenzaldehyde with urea and oxalyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general steps include:

    Condensation Reaction: 4-ethoxybenzaldehyde reacts with urea in the presence of a catalyst to form an intermediate.

    Cyclization: The intermediate undergoes cyclization with oxalyl chloride to form the imidazolidine-2,4,5-trione ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(4-ethoxyphenyl)imidazolidine-2,4,5-trione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often require catalysts and specific solvents to facilitate the process.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can result in various derivatives with different functional groups.

Scientific Research Applications

1,3-Bis(4-ethoxyphenyl)imidazolidine-2,4,5-trione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,3-Bis(4-ethoxyphenyl)imidazolidine-2,4,5-trione involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine. This results in increased levels of acetylcholine, which can enhance cholinergic transmission . The compound’s structure-activity relationship plays a crucial role in its inhibitory potency.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Bis(4-ethoxyphenyl)imidazolidine-2,4,5-trione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of ethoxy groups enhances its lipophilicity and may influence its interaction with biological targets, making it a valuable compound for medicinal chemistry research .

Properties

CAS No.

62688-98-6

Molecular Formula

C19H18N2O5

Molecular Weight

354.4 g/mol

IUPAC Name

1,3-bis(4-ethoxyphenyl)imidazolidine-2,4,5-trione

InChI

InChI=1S/C19H18N2O5/c1-3-25-15-9-5-13(6-10-15)20-17(22)18(23)21(19(20)24)14-7-11-16(12-8-14)26-4-2/h5-12H,3-4H2,1-2H3

InChI Key

HGOPOPDRNNUBEW-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)C(=O)N(C2=O)C3=CC=C(C=C3)OCC

Origin of Product

United States

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